molecular formula C6H6N4O B567777 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-97-8

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

Cat. No. B567777
M. Wt: 150.141
InChI Key: VKMRAAUOBWABLR-UHFFFAOYSA-N
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Description

Pyrazolo-triazine compounds are a type of fused-ring heterocycle . They are often used in the synthesis of energetic materials due to their high nitrogen content .


Synthesis Analysis

These compounds can be synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process involves various techniques such as elemental analysis, 1H-NMR, and LC-MS .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like X-ray diffraction . This helps in understanding the relationship between weak interactions and the sensitivity of energetic materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the introduction of oxadiazole and tetrazole . The cyano group of the nitro-triazole starting material can be modified within four steps to the tetrazol-1-ol and finally oxidized to the 1-hydroxy-triazole .


Physical And Chemical Properties Analysis

These compounds exhibit excellent thermal stability and low sensitivity . For instance, one compound had a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various derivatives of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one and related compounds has been extensively studied, revealing their potential for creating bioactive compounds with potential antitumor, antimicrobial, and antiviral activities. For instance, derivatives of pyrazolo[5,1-c][1,2,4]triazines were synthesized by reacting with ketones, anhydrides, benzoyl chloride, and hydrazine, highlighting the chemical versatility of these compounds (Mironovich & Kostina, 2012). This versatility is further demonstrated in the development of novel N-arylpyrazole-containing enaminones leading to substituted pyrazoles with notable antitumor and antimicrobial activities (Riyadh, 2011).

Biological Activities

Significant research has been dedicated to exploring the biological activities of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one derivatives, including antitumor and antimicrobial properties. Some compounds within this chemical family have shown promising antitumor activity against various cancer cell lines, such as liver carcinoma and breast cancer cells (Atta-Allah et al., 2017). Additionally, antimicrobial studies have identified compounds with significant activity, providing a foundation for further research into their potential therapeutic applications (Taha, 2007).

Antiviral Activities

The antiviral potential of benzamide-based 5-aminopyrazoles and their fused heterocycles, which are related to the chemical scaffold of 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one, has been explored, revealing remarkable activity against avian influenza virus. This suggests the capacity of these compounds to contribute to the development of new antiviral agents (Hebishy et al., 2020).

Novel Synthetic Routes

Innovative synthetic approaches have been developed for the construction of pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showcasing the adaptability of these compounds for various chemical modifications. These synthetic routes open up new possibilities for the design and development of compounds with enhanced biological activities (Raboisson et al., 2003).

Future Directions

Future research may focus on designing next-generation fused ring energetic materials for different applications . This could involve alternating the kind or site of the substituent group(s).

properties

IUPAC Name

2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-2-5-3-7-8-6(11)10(5)9-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMRAAUOBWABLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)C=NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243973
Record name 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

CAS RN

1215295-97-8
Record name 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215295-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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